3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid

Lipophilicity cLogP Drug design

3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic acid (CAS 1196156-94-1) is a heterocyclic carboxylic acid building block belonging to the 5-substituted pyrazine-2-propanoic acid series. Its structure incorporates an electron-withdrawing trifluoromethyl (-CF₃) group at the pyrazine 5-position and a propanoic acid side chain, yielding a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 1196156-94-1
Cat. No. B12967827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid
CAS1196156-94-1
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=C(N=CC(=N1)C(F)(F)F)CCC(=O)O
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)6-4-12-5(3-13-6)1-2-7(14)15/h3-4H,1-2H2,(H,14,15)
InChIKeyZRHWBNSOVNZMOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid (CAS 1196156-94-1): Procurement-Relevant Physicochemical and Structural Profile


3-(5-(Trifluoromethyl)pyrazin-2-yl)propanoic acid (CAS 1196156-94-1) is a heterocyclic carboxylic acid building block belonging to the 5-substituted pyrazine-2-propanoic acid series. Its structure incorporates an electron-withdrawing trifluoromethyl (-CF₃) group at the pyrazine 5-position and a propanoic acid side chain, yielding a molecular formula of C₈H₇F₃N₂O₂ and a molecular weight of 220.15 g/mol . The compound is offered commercially at ≥95% purity for research use . The -CF₃ substituent confers distinct electronic (Hammett σₚ ≈ 0.54) and lipophilic (π ≈ 0.88) properties compared to hydrogen, methyl, or chloro analogs in the same series [1], directly impacting both reactivity in downstream derivatizations and physicochemical profiles of final conjugates.

Why Generic 5-Substituted Pyrazine-2-propanoic Acid Interchange Fails for 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid


Within the 5-substituted pyrazine-2-propanoic acid series, the identity of the 5-substituent is the primary determinant of both lipophilicity and electron density on the pyrazine ring, parameters that govern membrane permeability, metabolic stability, and reactivity in amide coupling or bioconjugation [1]. Substituting the -CF₃ group of 3-(5-(trifluoromethyl)pyrazin-2-yl)propanoic acid with -H, -CH₃, or -Cl yields homologs with significantly different computed partition coefficients (cLogP) and hydrogen-bond acceptor capacities, which can alter pharmacokinetic profiles of derived conjugates or the efficiency of synthetic transformations . These physicochemical divergences translate into non-interchangeable performance in applications where precise lipophilicity tuning or electronic modulation is required.

Quantitative Differentiation Evidence: 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid vs. 5-Substituted Pyrazine-2-propanoic Acid Analogs


Lipophilicity (LogP) Comparison: CF₃-Substituted Pyrazine Propanoic Acid vs. H, Cl, and CH₃ Analogs

The target compound exhibits a computed LogP of 1.51, which is approximately 1.0 log unit higher than the unsubstituted analog (LogP = 0.49) and 0.36–0.71 log units higher than the chloro (LogP = 1.15) and methyl (LogP = 0.80) analogs . This quantitative increase in lipophilicity is consistent with the known Hansch hydrophobic fragment constant for -CF₃ (π ≈ 0.88) [1].

Lipophilicity cLogP Drug design Physicochemical profiling

Electron-Withdrawing Capacity: CF₃ (σₚ = 0.54) vs. Cl (σₚ = 0.23) and CH₃ (σₚ = -0.17) – Impact on Pyrazine Ring Reactivity

The Hammett para substituent constant (σₚ) for -CF₃ is 0.54, significantly higher than that of -Cl (σₚ = 0.23) and opposite in sign to -CH₃ (σₚ = -0.17) [1]. This strong electron-withdrawing effect reduces electron density on the pyrazine ring, alters the pKa of the adjacent carboxylic acid, and influences both nucleophilic aromatic substitution rates and metal-catalyzed cross-coupling efficiencies at the pyrazine core [1].

Hammett constant Electron-withdrawing group SAR Pyrazine reactivity

Topological Polar Surface Area (TPSA) Consistency Across the Series: TPSA = 63.08 Ų for CF₃, H, and Cl Analogs

Despite large differences in LogP, the TPSA of the target compound (63.08 Ų) is identical to that of the unsubstituted (3-(pyrazin-2-yl)propanoic acid) and chloro (3-(5-chloropyrazin-2-yl)propanoic acid) analogs . This is because the 5-substituent does not add hydrogen-bond donors or acceptors beyond those contributed by the carboxylic acid and pyrazine nitrogen atoms. Consequently, the increased membrane permeability predicted by the higher LogP is not offset by any increase in polar surface area [1].

Polar surface area Membrane permeability Bioavailability ADME

Molecular Weight and Heavy Atom Count Differentiation for Conjugate Design

The target compound has a molecular weight of 220.15 Da, heavier than the H analog (152.15 Da), Cl analog (186.60 Da), and CH₃ analog (166.18 Da) . The additional mass arises from the three fluorine atoms, which also provide a distinctive ¹⁹F NMR handle (δ ≈ -60 to -70 ppm for Ar-CF₃) that is absent in the comparator compounds [1]. This enables quantitative ¹⁹F NMR purity assessment and metabolic tracking without radioactive labeling.

Molecular weight Linker design ADC PROTAC Fragment-based drug discovery

Structural Motif Relevance: 5-(Trifluoromethyl)pyrazin-2-yl Group in LCAT Activation

In a 2021 patent application (US 2021/0024520), the 5-(trifluoromethyl)pyrazin-2-yl group is explicitly claimed as one of two preferred R substituents on a pyrazolopyridine scaffold for treating lecithin cholesterol acyltransferase (LCAT) deficiency [1]. The patent teaches that compounds bearing this specific heteroaryl group exhibit 'good LCAT activation effect on a mutant LCAT protein' [1]. While quantitative EC₅₀ values for the isolated propanoic acid fragment are not disclosed, the patent establishes a precedent for the 5-(trifluoromethyl)pyrazin-2-yl motif as a pharmacophoric element in a rare-disease therapeutic context. The 2-(trifluoromethyl)pyrimidin-5-yl regioisomer is the only alternative claimed, suggesting that the pyrazine nitrogen geometry is critical [1].

LCAT deficiency HDL Cholesterol Cardiovascular

Procurement-Driven Application Scenarios for 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid


Medicinal Chemistry: Lipophilicity-Guided Lead Optimization with Built-In ¹⁹F NMR Probe

The +1.02 LogP advantage over the unsubstituted pyrazine propanoic acid , combined with the unique ¹⁹F NMR signature, makes this compound the preferred carboxylic acid building block when synthesizing amide or ester conjugates intended for cell-based assays or in vivo pharmacokinetic studies. The identical TPSA (63.08 Ų) across the series means that any improved cellular potency observed for -CF₃-containing analogs can be attributed to enhanced passive permeability rather than polar surface area changes [1]. The three fluorine atoms additionally enable quantification of compound concentration in biological matrices via ¹⁹F NMR or LC-MS/MS without requiring a separate radiolabeled synthesis [2].

ADC/PROTAC Linker Design: Trifluoromethylated Pyrazine as a Tuned-Lipophilicity Carboxylic Acid Handle

In antibody-drug conjugate (ADC) and PROTAC linker chemistry, the carboxylic acid terminus is frequently used for amide bond formation with amine-containing payloads or E3 ligase ligands. The LogP of 1.51 positions this compound between overly hydrophilic (LogP 0.49 for the H analog) and excessively lipophilic options, potentially reducing non-specific binding to plasma proteins while maintaining adequate solubility. The strong electron-withdrawing -CF₃ group (σₚ = 0.54) activates the adjacent pyrazine ring for further diversification via nucleophilic aromatic substitution, allowing post-coupling elaboration [3].

¹⁹F NMR-Based Analytical Reference Standard for Reaction Monitoring and Purity Assessment

With three chemically and magnetically equivalent fluorine atoms, this compound serves as an ideal ¹⁹F NMR internal standard or reference material for calibrating quantitative ¹⁹F NMR methods in synthetic chemistry laboratories. Unlike the H, Cl, and CH₃ analogs which lack fluorine, the CF₃ compound provides a sharp singlet in the ¹⁹F NMR spectrum, enabling detection at low concentrations without interference from common solvents or impurities. This facilitates precise yield determination in amide coupling reactions and purity certification of bulk lots.

LCAT-Targeted Drug Discovery: Patent-Compliant Key Fragment for HDL Modulation

The 5-(trifluoromethyl)pyrazin-2-yl group is one of two specific R-groups claimed in US 2021/0024520 for treating LCAT deficiency, a rare genetic disorder affecting cholesterol esterification [4]. This compound provides the exact acyl fragment needed to prepare the claimed pyrazolopyridine-based LCAT activators. While standalone biological data for the propanoic acid fragment is limited, the patent's explicit preference for this heterocyclic motif over alternative substituents supports its procurement for structure-activity relationship (SAR) studies around the LCAT target.

Quote Request

Request a Quote for 3-(5-(Trifluoromethyl)pyrazin-2-YL)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.